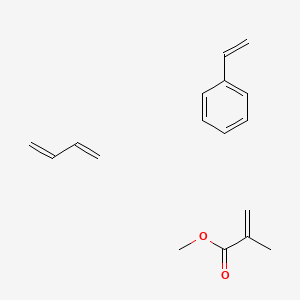
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene
説明
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene is a complex polymer that combines the properties of its constituent monomers. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
特性
CAS番号 |
25053-09-2 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC名 |
buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H6/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2 |
InChIキー |
WWNGFHNQODFIEX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1 |
正規SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1 |
他のCAS番号 |
25053-09-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The polymerization of 2-Propenoic acid, 2-methyl-, methyl ester with 1,3-butadiene and ethenylbenzene typically involves free radical polymerization. The reaction is initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The polymerization process can be carried out in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the polymerization is often conducted in large reactors where the monomers are mixed with the initiator and other additives. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure a consistent product. Emulsion polymerization is commonly used for large-scale production as it allows for better control over the molecular weight distribution and particle size of the polymer.
化学反応の分析
Types of Reactions
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of alcohol groups.
Substitution: Formation of halogenated polymers.
科学的研究の応用
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and prosthetics due to its biocompatibility and mechanical properties.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism of action of this polymer involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, van der Waals interactions, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and chemical resistance of the material.
類似化合物との比較
Similar Compounds
Polymethyl methacrylate (PMMA): A polymer of 2-Propenoic acid, 2-methyl-, methyl ester without the incorporation of 1,3-butadiene and ethenylbenzene.
Styrene-butadiene rubber (SBR): A copolymer of 1,3-butadiene and ethenylbenzene without the incorporation of 2-Propenoic acid, 2-methyl-, methyl ester.
Uniqueness
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene combines the properties of its constituent monomers, resulting in a material with enhanced mechanical strength, chemical resistance, and versatility. This makes it unique compared to other similar polymers, which may lack one or more of these properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


